Home > Products > Screening Compounds P35639 > (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol - 1568222-59-2

(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol

Catalog Number: EVT-2876790
CAS Number: 1568222-59-2
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R)-1-(9-Deazahypoxanthin-9-yl)-1,4-dideoxy-1,4-imino-L-ribitol [(+)-5]

Compound Description: This compound, also known as the L-enantiomer of immucillin-H (+)-5, is a potent inhibitor of purine nucleoside phosphorylases (PNPs). Its D-isomer, immucillin-H (D-ImmH), is a high-affinity transition state analogue inhibitor currently in phase II clinical trials as an anti-T-cell leukemia agent [].

Relevance: While structurally dissimilar to (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, (+)-5 highlights the significance of exploring enantiomers in drug development, as they can exhibit distinct biological activities []. This emphasizes the importance of stereochemistry in medicinal chemistry and the potential for discovering new therapeutic agents by investigating different stereoisomers.

(3S,4S)-1-[(9-deazahypoxanthin-9-yl)methyl]-4-(hydroxymethyl)pyrrolidin-3-ol [(-)-6]

Compound Description: Known as the L-enantiomer of DADMe-immucillin-H, (-)-6 acts as a potent inhibitor of purine nucleoside phosphorylases (PNPs). Its D-isomer, DADMe-ImmH, is a second-generation PNP inhibitor with exceptionally high binding affinity, currently in phase I clinical trials for psoriasis [].

Relevance: This compound, while structurally distinct from (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, further emphasizes the importance of enantiomeric variations in drug development. Similar to (+)-5, the distinct biological activities observed for (-)-6 compared to its D-isomer underscore the need to investigate and understand the pharmacological profiles of different stereoisomers []. This approach can potentially lead to the identification of novel drug candidates with improved efficacy or safety profiles.

PF-03772304 (4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone)

Compound Description: This compound served as an early lead in the development of selective 3-phosphoinositide-dependent kinase (PDK1) inhibitors []. Though potent against PDK1 (IC50 of 94 nM), it lacked selectivity against PI3K.

Relevance: PF-03772304 shares a pyrimidine core structure with (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol. This highlights the versatility of this core structure in medicinal chemistry and its potential for targeting different kinases involved in crucial cellular processes, such as the PI3K signaling pathway [].

PF-05017255 ((4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone)

Compound Description: This compound represents a significant improvement over PF-03772304, demonstrating both high potency (Ki of 0.6 nM) and selectivity for PDK1. It exhibits over 400-fold selectivity against other PI3K pathway kinases, including PI3Kα, AKT, S6K, and mTOR [].

Relevance: Similar to PF-03772304, this compound also shares a pyrimidine core structure with (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol. This underscores the successful application of structure-based drug design principles in refining the initial lead compound, PF-03772304, to achieve improved selectivity for the desired target, PDK1 []. This example showcases how iterative medicinal chemistry efforts can optimize lead compounds to develop potent and selective inhibitors for specific kinase targets.

PF-05168899 (1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone)

Compound Description: Representing a further optimized PDK1 inhibitor, PF-05168899 exhibits a Ki of 0.4 nM for PDK1 with a lower clogP value compared to PF-05017255. It demonstrates remarkable selectivity, exceeding 1000-fold selectivity against PI3Kα, AKT, S6K, mTOR, CDK2, CHK1, and PAK4. This high selectivity is also evident in a broader panel of 35 kinases, with significant inhibition only observed against CHK2 (94%) and AuroraB (54%) [].

Relevance: Just like PF-03772304 and PF-05017255, PF-05168899 possesses the same pyrimidine core as (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, again highlighting the significance of this core in medicinal chemistry for developing kinase inhibitors []. These related compounds demonstrate how iterative modifications to a core structure can lead to highly potent and selective inhibitors for specific kinases, showcasing the importance of structure-activity relationship (SAR) studies in drug discovery.

Radicamine B

Compound Description: Radicamine B is a naturally occurring α-glucosidase inhibitor [, ].

Relevance: Radicamine B, while structurally distinct from (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, exemplifies the diversity of natural products as sources of bioactive molecules. Although their structures differ significantly, both Radicamine B and (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol highlight the potential for discovering novel therapeutic agents from both natural sources and synthetic efforts [, ].

Properties

CAS Number

1568222-59-2

Product Name

(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol

IUPAC Name

(6-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1

InChI Key

RKNBMPRTPXEPPK-QMMMGPOBSA-N

SMILES

C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.